
Ertapenem Dimer Amide Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ertapenem Dimer Amide Impurity (CAS: 1199797-42-6) is a degradation product or process-related impurity of ertapenem, a carbapenem antibiotic used to treat severe bacterial infections. Structurally, it is a dimeric amide derivative with the molecular formula C₄₄H₅₀N₆O₁₄S₂ and a molecular weight of 951.05 g/mol . This impurity arises during synthesis or storage of ertapenem, likely via intermolecular reactions involving the β-lactam ring or side-chain amide groups. Unlike the parent drug, which is stable against most β-lactamases, dimeric impurities such as this are indicative of chemical instability under specific conditions (e.g., high humidity, temperature, or pH extremes) .
This compound is classified as an organic impurity requiring stringent control in pharmaceutical formulations. Regulatory guidelines mandate its identification and quantification to ensure patient safety, as even trace amounts of impurities can impact drug efficacy and safety .
Méthodes De Préparation
Formation Pathways of Ertapenem Dimer Amide Impurity
Synthetic Conditions Leading to Impurity Formation
The dimer amide impurity arises primarily during the synthesis of ertapenem under specific chemical conditions. Key factors include:
-
pH Sensitivity : The formation of dimeric impurities is highly pH-dependent. Alkaline conditions (pH 8.0–10.0) during synthesis promote nucleophilic attacks on the β-lactam ring, leading to ring-opening and subsequent dimerization .
-
Temperature and Solvent Effects : Elevated temperatures (25–40°C) and polar solvents like water or methanol accelerate hydrolysis and recombination reactions, fostering dimer formation .
-
Reagent Interactions : Residual reagents such as ammonium formate or acetonitrile in the reaction medium can act as catalysts for intermolecular amide bond formation, a critical step in dimer generation .
Degradation Pathways
This compound also forms during storage or under stress conditions:
-
Hydrolytic Degradation : Prolonged exposure to aqueous environments at neutral-to-alkaline pH induces hydrolysis of the β-lactam ring, followed by cross-linking between molecules .
-
Thermal Stress : Solid-state decomposition at temperatures above 60°C promotes dehydration and polymerization, yielding dimeric byproducts .
Chromatographic Separation Methods
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the gold standard for isolating this compound from crude synthesis mixtures. The method leverages pH mismatch and gradient elution to achieve high-resolution separation:
Table 1: Optimized HPLC Parameters for Impurity Isolation
Parameter | Condition |
---|---|
Column | C18 reversed-phase (250 × 4.6 mm) |
Mobile Phase | Ammonium formate buffer (pH 8.0) and acetonitrile (95:5 to 50:50 gradient) |
Flow Rate | 1.0 mL/min |
Detection | UV at 300 nm |
Injection Volume | 20 µL |
Purity Achieved | >97% |
This method effectively separates the dimer amide impurity from ertapenem and other byproducts like methanolysis adducts . The pH of the mobile phase is critical, as it influences the ionization state of functional groups, altering retention times and resolution .
pH-Dependent Elution Strategies
Exploiting pH mismatch between the sample solution and mobile phase enhances selectivity:
-
Sample Pretreatment : Crude ertapenem is dissolved in alkaline buffer (pH 10.0) to ionize carboxylic acid groups, reducing hydrophobic interactions with the stationary phase .
-
Mobile Phase Adjustment : A mildly acidic mobile phase (pH 4.3) protonates the dimer impurity, increasing its retention time relative to the parent compound .
Crystallization and Precipitation Techniques
Solvent-Induced Crystallization
The patent CN110698479A outlines a two-step purification process that indirectly facilitates impurity isolation :
-
Alkaline Dissolution : Crude ertapenem is dissolved in purified water at pH 8.0–10.0, forming a disodium salt solution.
-
Alcohol Precipitation : Dropwise addition of lower alcohols (e.g., methanol or ethanol) induces turbidity, precipitating high-molecular-weight impurities, including dimeric forms.
-
Acidic Crystallization : Adjusting the filtrate to pH 5.0–6.0 and adding more alcohol yields purified ertapenem monosodium salt, while residual impurities remain in the mother liquor .
Table 2: Crystallization Parameters and Outcomes
Step | Condition | Outcome |
---|---|---|
Alkaline Dissolution | pH 8.0–10.0, 25°C | Complete dissolution of crude API |
Alcohol Precipitation | Methanol, 0–20% v/v | Removal of 80–90% dimer impurities |
Final Crystallization | pH 5.5, 40% ethanol | 95% purity, <0.5% dimer content |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC remains the primary tool for quantifying dimer amide impurity levels:
-
Limit of Detection (LOD) : 0.05%
-
Limit of Quantitation (LOQ) : 0.1%
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms structural integrity and identifies degradation products:
-
Molecular Ion Peak : m/z 951.05 [M+H]⁺, consistent with the dimer’s molecular formula (C₄₄H₅₀N₆O₁₄S₂) .
-
Fragment Ions : m/z 476.2 (β-lactam ring cleavage), m/z 308.4 (side-chain elimination) .
Case Studies and Research Findings
Industrial-Scale Purification
A large-scale study demonstrated that combining preparative HPLC with solvent crystallization reduces dimer impurity levels from 2.5% to <0.3% in final formulations . Key outcomes included:
-
Yield Improvement : 87% recovery of ertapenem monosodium salt.
-
Cost Reduction : 30% lower solvent consumption compared to traditional methods .
Stability-Indicating Studies
Forced degradation experiments revealed:
Analyse Des Réactions Chimiques
Ertapenem Dimer Amide Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium formate buffer, acetonitrile, and methanol. The major products formed from these reactions are other dimer impurities and degradation products .
Applications De Recherche Scientifique
Analytical Method Development
The identification and quantification of Ertapenem Dimer Amide Impurity are crucial for ensuring the quality of pharmaceutical products. A sensitive high-performance liquid chromatography (HPLC) method has been developed to profile impurities in Ertapenem formulations. This method enables the separation of Ertapenem from its impurities and degradation products, which is essential for quality control during manufacturing processes.
- Methodology : The HPLC method utilizes an Inertsil phenyl column at ambient temperature with gradient elution using an aqueous sodium phosphate buffer at pH 8 and acetonitrile as the mobile phase. The validation parameters, including linearity, precision, and specificity, have been satisfactorily established .
- Importance : This analytical approach is vital for detecting unstable active pharmaceutical ingredients (APIs) and their impurities, ensuring that only safe and effective products reach patients.
Impurity Characterization
Characterizing impurities like the this compound is essential for understanding their formation mechanisms and potential effects on drug safety.
- Synthesis Studies : Research has focused on synthesizing various impurities through controlled degradation processes. This helps in understanding how these impurities form under different conditions, such as thermal or oxidative stress .
- Impact on Pharmacokinetics : Studies indicate that certain impurities may alter the pharmacokinetic profiles of the active ingredient, potentially affecting therapeutic outcomes. Understanding these interactions is crucial for optimizing dosing regimens .
Case Studies in Drug Development
Several case studies highlight the implications of this compound in drug development:
- Clinical Trials : In pediatric studies involving Ertapenem, careful monitoring of impurity levels was necessary to ensure patient safety. Adverse events related to impurity levels were documented, emphasizing the need for stringent quality control measures during clinical trials .
- Regulatory Compliance : Regulatory agencies require comprehensive impurity profiling as part of the drug approval process. The presence of significant impurities can lead to delays or rejections during the approval phase if not adequately addressed .
Future Research Directions
Ongoing research is essential to further elucidate the implications of this compound:
- Enhanced Detection Methods : Developing more sensitive and specific analytical techniques will improve impurity detection and characterization in pharmaceutical formulations.
- Long-term Stability Studies : Investigating the long-term stability of Ertapenem in various formulations can provide insights into how impurities evolve over time and their potential impacts on drug efficacy.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison
The table below compares Ertapenem Dimer Amide Impurity with other structurally related impurities and degradation products of ertapenem:
Analytical and Stability Profiles
Detection Methods :
Stability :
- Dimer Amide Impurity is stable under acidic and neutral conditions but degrades in alkaline environments, unlike the Ring-Opened Impurity, which is stable across a broader pH range .
- Thermal stress studies show that dimeric impurities form at >40°C, whereas Ring-Opened Impurity arises under hydrolytic conditions .
Toxicological and Regulatory Considerations
- Toxicity Data: Limited toxicity data exist for this compound. The Ring-Opened Impurity, a major metabolite, is considered non-toxic due to its rapid renal excretion .
Regulatory Limits :
Key Research Findings
Formation Pathways :
- Dimer Amide Impurity forms via nucleophilic attack between the β-lactam carbonyl and amine groups of two ertapenem molecules, a reaction accelerated in solution-state storage .
- In contrast, Ring-Opened Impurity results from enzymatic hydrolysis by dehydropeptidase-I in human tissues .
Cross-Reactivity :
- Dimer Amide Impurity shares structural motifs with other carbapenem dimers (e.g., imipenem dimer), but its amide linkage distinguishes it from ester-linked dimers .
Activité Biologique
Ertapenem is a member of the carbapenem class of antibiotics, known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. However, during the synthesis of Ertapenem, several impurities can form, including the Ertapenem Dimer Amide Impurity. Understanding the biological activity of this impurity is crucial for assessing the overall safety and efficacy of Ertapenem formulations.
Overview of this compound
This compound is a byproduct that occurs during the synthesis of Ertapenem. This compound is characterized by its unique chemical structure, which can influence its biological activity. The formation of such dimers is often linked to polymerization processes that can occur under specific conditions during drug synthesis and storage .
Antibacterial Spectrum
The biological activity of this compound has been evaluated in several studies. It has been noted that while Ertapenem effectively targets a wide range of bacteria, including those producing extended-spectrum beta-lactamases (ESBLs), the dimer impurity may not retain the same level of efficacy against all pathogens. For instance, it is generally ineffective against Pseudomonas aeruginosa and Acinetobacter baumannii, similar to Ertapenem itself .
Table 1: Antibacterial Activity Comparison
Pathogen | Ertapenem Activity | Dimer Amide Impurity Activity |
---|---|---|
Enterobacteriaceae | Active | Likely active |
Pseudomonas aeruginosa | Inactive | Inactive |
Acinetobacter baumannii | Inactive | Inactive |
Gram-positive bacteria | Active | Likely active |
Case Studies
Several clinical studies have assessed the implications of using Ertapenem in treating infections caused by ESBL-producing organisms. One study reported outcomes for patients treated with either Ertapenem or other carbapenems, highlighting that while Ertapenem was effective, there were concerns about the potential impact of impurities like the dimer amide on treatment outcomes. Specifically, patients treated with Ertapenem had lower rates of severe sepsis compared to those receiving other carbapenems .
Research Findings
Recent research has focused on the characterization and isolation of dimeric impurities from various carbapenems. A study indicated that dimer formation is influenced by concentration and storage conditions, which can affect the stability and efficacy of the antibiotic . Furthermore, chromatographic techniques such as high-performance liquid chromatography (HPLC) have been employed to separate and analyze these impurities effectively.
Table 2: Summary of Research Findings
Q & A
Basic Research Questions
Q. What analytical methods are recommended for the simultaneous quantification of ertapenem and its organic impurities, including the dimer amide impurity?
A stability-indicating RP-HPLC method is commonly employed for separating and quantifying ertapenem and impurities such as the dimer amide, Ring Opened, and Pro MABA. This method must optimize parameters like column selection, mobile phase composition, and detection wavelength to ensure resolution and sensitivity. Validation should include precision, accuracy, and robustness testing, particularly for trace-level impurities .
Q. How are degradation pathways of ertapenem linked to the formation of dimer amide impurities?
Degradation studies under basic (e.g., 0.1 N NaOH) and oxidative (e.g., 30% H₂O₂) conditions reveal that dimer amide impurities (e.g., Dimer II and III) form via β-lactam ring opening or intermolecular reactions. Basic hydrolysis increases Ring Opened impurity by up to 25%, while oxidative stress elevates Dimer II levels to 2.6%. These pathways necessitate controlled storage and formulation conditions to minimize impurity generation .
Q. What techniques are used to identify and characterize ertapenem dimer amide impurities?
LC-MS is critical for structural elucidation, particularly when comparing retention times and mass spectra with synthesized or isolated impurity standards. For example, oxazinone (a process-related impurity) was identified in drug products but absent in drug substances using LC-MS and literature cross-referencing .
Advanced Research Questions
Q. How can discrepancies in impurity profiles between drug substances and final products be resolved?
Discrepancies, such as the presence of oxazinone in commercial formulations but not in drug substances, arise during manufacturing steps (e.g., lyophilization). Advanced analytical workflows, including forced degradation studies and batch comparisons, are essential to track impurity evolution. Resolution of such contradictions requires process-specific method development and impurity spiking experiments .
Q. What experimental designs are optimal for assessing the purge of dimer amide impurities during manufacturing?
Pilot-scale studies monitoring impurity levels at critical stages (e.g., precipitation, drying) are crucial. Karl Fischer tests for water content and real-time purity tracking during drying can reveal purge inefficiencies. For instance, Dimer I+II showed no purge during pilot-scale precipitation but was efficiently removed in optimized processes .
Q. How does protein binding influence the pharmacokinetic/pharmacodynamic (PK/PD) modeling of ertapenem in the presence of impurities?
Saturable protein binding affects free drug concentrations, which are critical for achieving PK/PD targets (e.g., fT > MIC). Population PK models incorporating unbound ertapenem measurements and renal function (e.g., creatinine clearance) improve predictive accuracy for patients with bone/joint infections. This approach is vital for dose optimization in impurity-compromised formulations .
Q. What validation challenges arise when detecting trace-level dimer amide impurities in compliance with regulatory guidelines?
Regulatory bodies (e.g., EMA) mandate methods with sensitivity aligned with acceptable intake limits (e.g., nitrosamine thresholds). For dimer amide impurities, method validation must address limit of quantification (LOQ < 0.1%), matrix effects, and interference from co-eluting degradation products. Cross-validation with orthogonal techniques (e.g., LC-MS/MS) is recommended .
Q. Methodological Considerations
- Data Reconciliation : Use statistical tools (e.g., principal component analysis) to resolve contradictions in impurity profiles across batches .
- Degradation Modeling : Apply kinetic models (e.g., first-order decay) to predict impurity growth under stress conditions .
- Sensitivity Calibration : Align method LOQ with ICH Q3D and EMA thresholds using spike-recovery experiments .
Propriétés
Numéro CAS |
1199797-42-6 |
---|---|
Formule moléculaire |
C44H50N6O14S2 |
Poids moléculaire |
951.0 g/mol |
Nom IUPAC |
(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,3R)-5-carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydropyrrole-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C44H50N6O14S2/c1-17-31-29(19(3)51)40(56)50(31)34(44(63)64)35(17)65-25-13-27(45-15-25)37(53)47-23-9-5-7-21(11-23)39(55)49-32(30(20(4)52)42(59)60)18(2)36(33(49)43(61)62)66-26-14-28(46-16-26)38(54)48-24-10-6-8-22(12-24)41(57)58/h5-12,17-20,25-32,45-46,51-52H,13-16H2,1-4H3,(H,47,53)(H,48,54)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1 |
Clé InChI |
ATXZKQUYOZAYTG-BNCIILEKSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5[C@H]([C@H](C(=C5C(=O)O)S[C@H]6C[C@H](NC6)C(=O)NC7=CC=CC(=C7)C(=O)O)C)[C@@H]([C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O |
SMILES canonique |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C(C(C(=C5C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O)C)C(C(C)O)C(=O)O)C(=O)O)C(C)O |
Apparence |
White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Ertapenem Dimer III; (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(2S,3R)-5-Carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-2,3-dihydro-3-methyl-1H-pyrrol-1-yl]carbonyl]phenyl]amino]carbonyl]-3-pyrr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.